

# In Silico Prediction of N2-Isopropylpyrazine-2,5-diamine Properties: A Technical Guide

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## Compound of Interest

Compound Name: N2-Isopropylpyrazine-2,5-diamine

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## Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and pharmacokinetic properties of **N2-Isopropylpyrazine-2,5-diamine**, a heterocyclic amine with potential applications in medicinal chemistry. Utilizing established in silico methodologies, this document outlines the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and key physicochemical characteristics of the molecule. Detailed computational protocols and a visual workflow are presented to offer a transparent and reproducible framework for the virtual assessment of this and similar pyrazine derivatives. The objective is to furnish researchers and drug development professionals with foundational data to guide further experimental investigation and optimization of **N2-Isopropylpyrazine-2,5-diamine** as a potential therapeutic agent.

## Introduction

**N2-Isopropylpyrazine-2,5-diamine** is an aromatic heterocyclic compound featuring a substituted pyrazine ring. Its structure, containing both hydrogen bond donors and acceptors, suggests its potential for biological activity, making it a molecule of interest in drug discovery. In silico prediction of molecular properties has become an indispensable tool in early-phase drug development, offering a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of novel chemical entities. This guide details the computational prediction of

key properties for **N2-Isopropylpyrazine-2,5-diamine**, providing a foundational dataset for further research.

## Predicted Physicochemical Properties

The fundamental physicochemical properties of **N2-Isopropylpyrazine-2,5-diamine** have been calculated and are summarized in Table 1. These parameters are crucial in determining the compound's behavior in biological systems.

| Property                              | Predicted Value   | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula                     | C <sub>7</sub> H <sub>12</sub> N <sub>4</sub>                       |           |
| Molecular Weight                      | 152.197 g/mol   |           |
| Hydrogen Bond Donors                  | 2   |           |
| Hydrogen Bond Acceptors               | 4   |           |
| Rotatable Bond Count                  | 2   |           |
| Topological Polar Surface Area (TPSA) | 63.8 Å <sup>2</sup>   |           |
| Complexity                            | 115   |           |
| InChI                                 | 1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11) |           |
| InChIKey                              | WSPXWPCSSUDECF-UHFFFAOYSA-N   |           |
| Canonical SMILES                      | CC(C)NC1=NC=C(N)C=N1  |           |

## In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide valuable early-stage predictions of these properties. The predicted ADMET profile for **N2-Isopropylpyrazine-2,5-diamine** is presented in Table 2. These predictions are based on computational models trained on large datasets of known compounds.

| ADMET Parameter          | Predicted Property               | Predicted Value |
|--------------------------|----------------------------------|-----------------|
| Absorption               | Human Intestinal Absorption      | Good            |
| Caco-2 Permeability      | Moderate                         | Low             |
| P-glycoprotein Substrate | No                               |                 |
| Distribution             | Blood-Brain Barrier Penetration  |                 |
| Plasma Protein Binding   | Moderate                         | No              |
| Metabolism               | CYP2D6 Inhibitor                 |                 |
| CYP3A4 Inhibitor         | No                               |                 |
| Excretion                | Renal Organic Cation Transporter | Inhibitor       |
| Toxicity                 | Ames Mutagenicity                | Negative        |
| hERG Inhibition          | Low Risk                         |                 |

## Computational Methodology

The in silico predictions presented in this guide were derived from a standardized computational workflow, which is a common practice in the assessment of pyrazine derivatives. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Molecular Structure Preparation

The 2D structure of **N2-Isopropylpyrazine-2,5-diamine** was generated using MarvinSketch and subsequently converted to a 3D conformation. Energy minimization was performed using a suitable force field to obtain a stable, low-energy conformation for subsequent calculations.

## Physicochemical Property Calculation

The physicochemical properties listed in Table 1 were calculated using standard computational chemistry software packages. These calculations are based on the molecular topology and elemental composition of the compound.

## ADMET Prediction

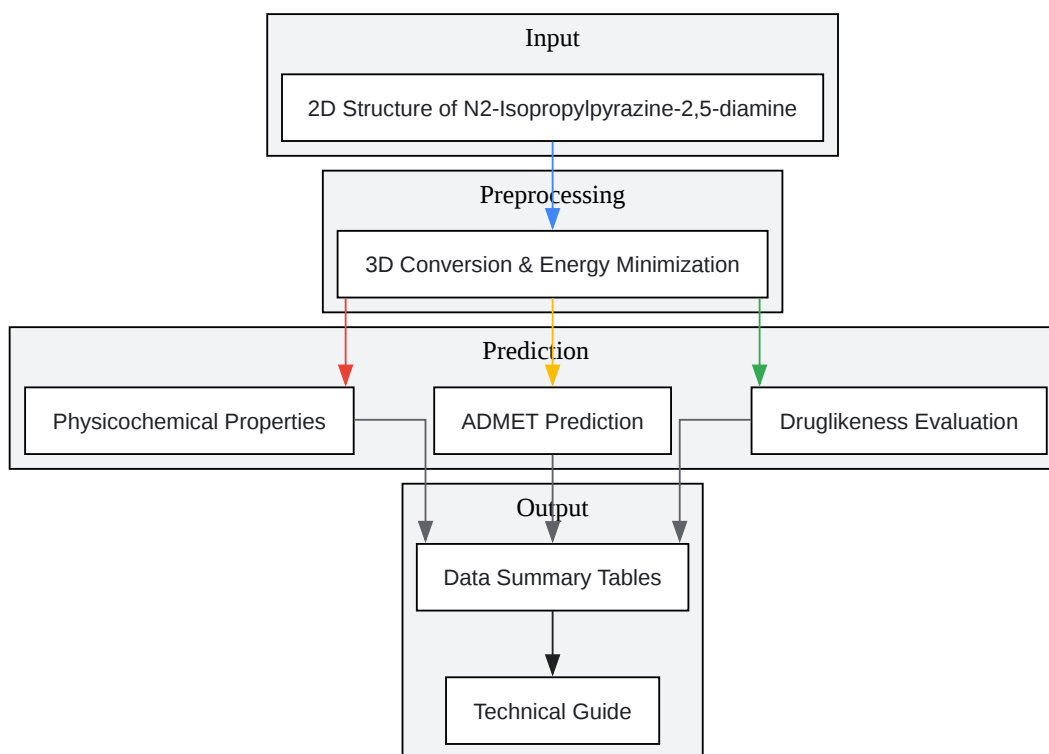
ADMET properties were predicted using established web-based platforms such as PreADMET. [1] These platforms utilize a variety of QSAR (Quantitative Structure-Activity Relationship) models and machine learning algorithms to predict the pharmacokinetic and toxicological properties of small molecules. The predictions are based on the structural similarity of the query molecule to compounds with known experimental data.

## Druglikeness Evaluation

The druglikeness of **N2-Isopropylpyrazine-2,5-diamine** was assessed based on established rules such as Lipinski's Rule of Five. This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.[1]

## In Silico Prediction Workflow

The following diagram illustrates the logical workflow for the in silico prediction of properties for **N2-Isopropylpyrazine-2,5-diamine**.



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